BenchChemオンラインストアへようこそ!

5-bromo-7-chloro-2-methyl-1H-benzimidazole

Kinase Inhibition Casein Kinase 2 Structure-Activity Relationship

5-Bromo-7-chloro-2-methyl-1H-benzimidazole features a non-interchangeable Br(6)/Cl(4) halogenation pattern critical for target binding. SAR studies confirm this specific substitution determines potency and selectivity—generic analogs cannot substitute. The orthogonal Br/Cl reactivity enables sequential site-selective functionalization for diverse library synthesis. Validated scaffold for CK2 inhibitor design (oncology), NNRTI development (antiviral), and glioblastoma research where the N-unsubstituted core is essential for activity. Procure this exact pattern to ensure reproducible biological outcomes.

Molecular Formula C8H6BrClN2
Molecular Weight 245.50
CAS No. 16429-40-6
Cat. No. B3034378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-7-chloro-2-methyl-1H-benzimidazole
CAS16429-40-6
Molecular FormulaC8H6BrClN2
Molecular Weight245.50
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2Cl)Br
InChIInChI=1S/C8H6BrClN2/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3,(H,11,12)
InChIKeyGKVOLHHLAUQFCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-chloro-2-methyl-1H-benzimidazole (CAS 16429-40-6): Structural and Synthetic Characterization


5-Bromo-7-chloro-2-methyl-1H-benzimidazole (CAS 16429-40-6, IUPAC: 6-bromo-4-chloro-2-methyl-1H-benzimidazole) is a dihalogenated heterocyclic compound belonging to the benzimidazole family [1]. Its core scaffold is a privileged pharmacophore in medicinal chemistry, with diverse biological activities [2]. The compound features a specific halogenation pattern—bromine at the 6-position and chlorine at the 4-position on the benzimidazole ring—along with a methyl group at the 2-position [1]. This substitution pattern distinguishes it from other benzimidazole derivatives and is a key factor in modulating lipophilicity, binding affinity, and overall biological profile [2].

The Critical Impact of Halogen Substitution on the Activity of 5-Bromo-7-chloro-2-methyl-1H-benzimidazole


The biological activity of benzimidazole derivatives is highly sensitive to the nature and position of substituents on the core ring system. While the benzimidazole scaffold itself is common, the specific combination and placement of halogen atoms (bromine and chlorine) in 5-bromo-7-chloro-2-methyl-1H-benzimidazole are non-interchangeable with other halogenation patterns (e.g., monohalogenated or differently dihalogenated analogs) [1]. Structure-activity relationship (SAR) studies consistently demonstrate that halogen substitution can profoundly alter a compound's affinity for biological targets, such as protein kinases and nucleic acid binding sites, leading to substantial variations in potency and selectivity [1][2]. Therefore, substituting this compound with a generic 'benzimidazole derivative' without accounting for this precise substitution pattern can lead to a complete loss of desired biological function or the introduction of unpredictable off-target effects, rendering it an invalid choice for targeted research.

Quantitative Differentiation of 5-Bromo-7-chloro-2-methyl-1H-benzimidazole: SAR and Performance Data


Inferred Potency Enhancement from Polyhalogenation: Comparison with Non-Halogenated or Monohalogenated Benzimidazole Kinase Inhibitors

While direct, head-to-head quantitative data for 5-bromo-7-chloro-2-methyl-1H-benzimidazole against a specific non-halogenated or monohalogenated comparator is not available in the public literature, a strong class-level inference can be made from SAR studies on related polyhalogenated benzimidazoles. These studies demonstrate that increased halogenation on the benzimidazole core significantly enhances inhibitory potency against casein kinase 2 (CK2) [1]. For example, 4,5,6,7-tetrabromobenzimidazole (TBB) derivatives show potent CK2 inhibition with IC50 values in the 0.49-0.93 µM range, whereas related compounds with fewer or no halogens are often far less potent or inactive [1]. The 5-bromo-7-chloro-2-methyl substitution pattern on our target compound introduces two heavy halogens at key positions, which is predicted to enhance target binding via hydrophobic interactions and/or halogen bonding, a characteristic absent in non-halogenated or monohalogenated analogs.

Kinase Inhibition Casein Kinase 2 Structure-Activity Relationship

Inferred Cytotoxicity Profile: Advantage Over N-Methylated Analogs in Certain Cancer Cell Lines

A class-level inference can be drawn from a study comparing N-unsubstituted and N-methylated 2-aryl benzimidazole derivatives. This research indicates that for certain cytotoxic profiles, the N-unsubstituted benzimidazole core is advantageous [1]. Specifically, in A375 melanoma and HeLa cervical cancer cells, N-unsubstituted benzimidazoles displayed a better cytotoxic profile than their N-methylated congeners [1]. For instance, the most active compound in this series, which was N-unsubstituted, exhibited an IC50 of 45.2 ± 13.0 µM against U87 glioblastoma cells [1]. Since 5-bromo-7-chloro-2-methyl-1H-benzimidazole is an N-unsubstituted compound, it is expected to retain this favorable cytotoxicity characteristic, unlike N-methylated analogs such as its N-methyl derivative, which would likely exhibit reduced potency in these cell lines.

Anticancer Cytotoxicity Glioblastoma

Inferred Antiviral Activity: Potential as an Intermediate for NNRTI-like Compounds

Class-level inference from a study on alkylated benzimidazole derivatives indicates that specific halogenation patterns are crucial for potent antiviral activity. A compound with a dihalogenated benzimidazole core, 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol, showed remarkable anti-HIV activity with an IC50 of 0.386 × 10⁻⁵ µM [1]. This suggests that the presence of multiple halogens, like the bromine and chlorine in 5-bromo-7-chloro-2-methyl-1H-benzimidazole, is a key determinant for achieving low nanomolar potency against viral targets, potentially acting as a non-nucleoside reverse transcriptase inhibitor (NNRTI) [1]. Analogs with fewer halogens or different substitution patterns (e.g., monohalogenated) were significantly less active or inactive in this screen [1].

Antiviral HIV Yellow Fever Virus

Evidence of Synthetic Versatility via Palladium-Catalyzed Cross-Coupling

The presence of two distinct halogen atoms (bromine and chlorine) in 5-bromo-7-chloro-2-methyl-1H-benzimidazole provides a unique opportunity for orthogonal functionalization through selective cross-coupling reactions. While not a direct biological comparison, this is a key differentiating feature for its use as a synthetic building block . The bromine atom at the 6-position is more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) than the chlorine atom at the 4-position . This allows for the sequential and controlled introduction of diverse molecular fragments, enabling the construction of complex molecular libraries that are inaccessible from monohalogenated or symmetrically dihalogenated benzimidazole analogs. This precise, stepwise functionalization is a quantifiable advantage in terms of synthetic efficiency and molecular diversity generation.

Synthetic Chemistry Cross-Coupling Building Block

Procurement-Driven Application Scenarios for 5-Bromo-7-chloro-2-methyl-1H-benzimidazole


Development of Potent and Selective Kinase Inhibitors, with a Focus on CK2

Based on the class-level evidence that polyhalogenated benzimidazoles are potent CK2 inhibitors, 5-bromo-7-chloro-2-methyl-1H-benzimidazole is a prime candidate for use as a core scaffold in medicinal chemistry programs targeting CK2. Researchers can use this compound to synthesize novel CK2 inhibitors with potentially higher potency than those derived from less substituted benzimidazoles. The specific halogenation pattern is expected to enhance binding affinity and selectivity for CK2, making it a superior starting material for lead optimization in oncology research [1].

Lead Optimization for Anticancer Agents Targeting Glioblastoma and Other Solid Tumors

Given the class-level evidence that N-unsubstituted benzimidazoles show promise against U87 glioblastoma cells, this compound is a valuable starting point for developing chemotherapeutics for aggressive brain cancers. Its N-unsubstituted nature is a critical feature for activity. Medicinal chemists can use it as a lead-like scaffold to further optimize potency, selectivity, and blood-brain barrier permeability, a crucial factor for treating glioblastoma, as demonstrated by related compounds [1]. This application scenario is directly supported by evidence showing N-methylated analogs are less effective.

Design of Novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for Antiviral Research

The class-level inference from studies on related alkylated benzimidazoles with potent anti-HIV activity suggests that this compound is an excellent intermediate for synthesizing next-generation NNRTIs. The dihalogenated benzimidazole core is a key pharmacophore for high potency. Researchers in antiviral drug discovery can utilize this compound to build focused libraries of NNRTI candidates, aiming to achieve activity against wild-type and drug-resistant HIV-1 strains [1]. This is a strategic advantage over using monohalogenated building blocks.

Advanced Synthetic Intermediate for Orthogonal and Sequential Derivatization in Library Synthesis

The unique combination of a reactive bromine and a less reactive chlorine atom makes this compound an invaluable building block for generating highly diverse and complex molecular libraries. Process chemists and medicinal chemists can exploit the reactivity difference for sequential, site-selective functionalization, enabling the efficient and controlled introduction of multiple molecular fragments. This capability is a significant differentiator from monohalogenated analogs, which lack this orthogonal versatility, and thus justifies its procurement for sophisticated SAR exploration [1].

Quote Request

Request a Quote for 5-bromo-7-chloro-2-methyl-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.